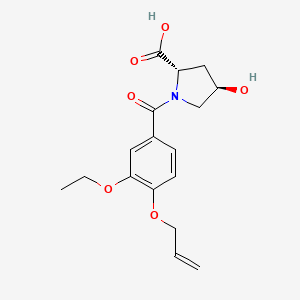![molecular formula C15H17N5O2 B5901264 [4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B5901264.png)
[4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenylmethanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes, which are then converted into the desired pyrazole derivatives in a basic medium . The piperazine ring can be introduced through nucleophilic substitution reactions, and the phenylmethanone group is often added via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
[4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole and phenyl rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have various applications in medicinal chemistry .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases, making it a candidate for the development of anticancer and anti-inflammatory drugs .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in preclinical studies for the treatment of cancer, inflammation, and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as UV stabilizers and liquid crystals .
作用機序
The mechanism of action of [4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby
特性
IUPAC Name |
[4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c16-13-10-12(17-18-13)15(22)20-8-6-19(7-9-20)14(21)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZVPFOWBPNRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5901187.png)
![{1-[4-(allyloxy)-3-ethoxybenzoyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5901189.png)
![4-[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-ylsulfonyl)piperidine](/img/structure/B5901197.png)


![2-fluoro-N-(3-{[(5-methylpyrazin-2-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901216.png)
![ethyl 1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidine-2-carboxylate](/img/structure/B5901241.png)
![1-[2-(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5901251.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-ethyl-2,2-dimethyltetrahydro-2H-pyran-4-amine](/img/structure/B5901254.png)
![2-methyl-N-[4-({[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B5901256.png)
![N-(2-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-prop-2-yn-1-ylacetamide](/img/structure/B5901261.png)
![3-(1,3-benzodioxol-5-yl)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B5901277.png)

![4-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5901285.png)
